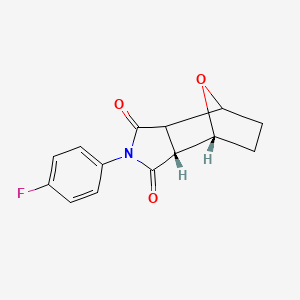
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Fluorophenyl)-7-oxabicyclo(221)heptane-2,3-dicarboximide is a synthetic organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Formation of the Imide Group: This step may involve the reaction of an anhydride with an amine to form the imide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(p-Fluorophenyl)-7-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Chlorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Bromophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- N-(p-Methylphenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
Uniqueness
The unique combination of the fluorophenyl group and the bicyclic structure in N-(p-Fluorophenyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide may impart distinct chemical properties, such as increased stability, enhanced reactivity, or specific biological activity, compared to its analogs.
Propiedades
Número CAS |
30627-45-3 |
|---|---|
Fórmula molecular |
C14H12FNO3 |
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
(7R,7aR)-2-(4-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-4,9-12H,5-6H2/t9-,10?,11+,12?/m1/s1 |
Clave InChI |
JZOOGZLOTZJKAO-ZYGVAYEYSA-N |
SMILES isomérico |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
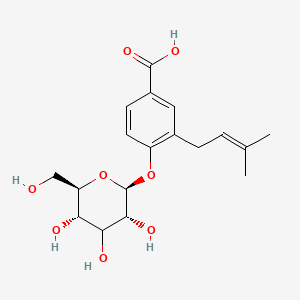
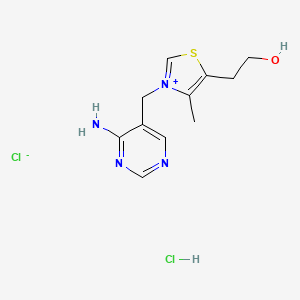

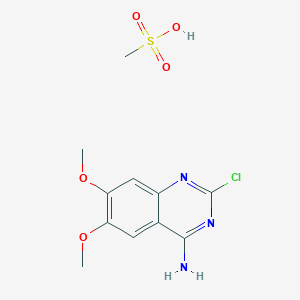
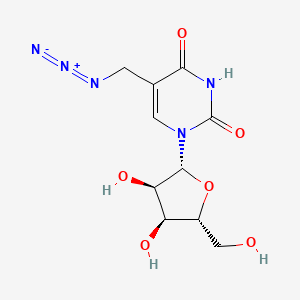

![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
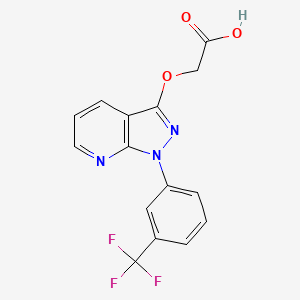
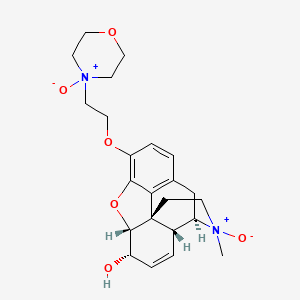
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
